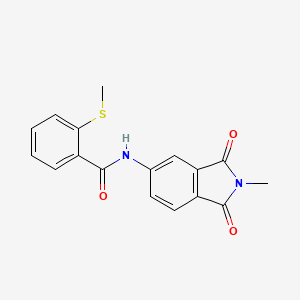
5-cyclopropyl-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyclopropyl-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)isoxazole-3-carboxamide is a synthetic organic compound It features a cyclopropyl group, a methoxy-substituted pyridinone moiety, and an isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)isoxazole-3-carboxamide typically begins with the preparation of the isoxazole core, which can be achieved via cyclization reactions involving precursors like α,β-unsaturated ketones and hydroxylamines. Key steps in its synthesis may involve:
Formation of the Isoxazole Ring: : Cyclization of an α,β-unsaturated ketone with hydroxylamine under acidic or basic conditions.
Attachment of the Cyclopropyl Group: : Introduction of the cyclopropyl moiety through a Grignard or organolithium reagent.
Incorporation of the Pyridinone Group: : Nucleophilic substitution reactions to attach the pyridinone group, potentially through coupling reactions.
Final Coupling: : Formation of the amide bond between the isoxazole carboxylic acid and the pyridinone-containing amine.
Industrial Production Methods
In industrial settings, the synthesis might be scaled up using batch or continuous flow processes, optimizing reaction conditions for yield and purity. Catalysts and reagents are selected for their efficiency, and purification steps such as crystallization or chromatography are employed.
化学反応の分析
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: : Reduction of the nitro group to an amine or hydrogenation of double bonds could occur.
Substitution: : Nucleophilic or electrophilic substitution on the aromatic or aliphatic parts of the molecule.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: : Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: : N-oxide derivatives.
Reduction: : Amines, hydrogenated products.
Substitution: : Halogenated derivatives, substituted aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, it can serve as a building block for the synthesis of more complex molecules, aiding in the development of new materials or catalytic systems.
Biology
Biologically, the compound might be explored for its potential bioactivity, interacting with enzymes or receptors due to its functional groups.
Medicine
In medicinal chemistry, it could be a candidate for drug development, especially if it shows activity against specific biological targets, such as enzymes or receptor proteins.
Industry
Industrially, it might find use as a precursor in the synthesis of agrochemicals or other specialized organic materials.
作用機序
The specific mechanism of action of 5-cyclopropyl-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)isoxazole-3-carboxamide would depend on its biological target. Generally, compounds like this might interact with enzymes by inhibiting their activity or binding to receptors, altering cellular signaling pathways. Molecular docking studies and experimental assays could help elucidate these interactions.
類似化合物との比較
Comparison
Compared to other compounds with similar structures, such as those with substituted isoxazole or pyridinone rings, 5-cyclopropyl-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)isoxazole-3-carboxamide may offer unique properties, such as improved bioavailability, stability, or specificity in targeting certain biological pathways.
Similar Compounds
Isoxazole-based drugs: : Celecoxib (a COX-2 inhibitor).
Pyridinone derivatives: : Tenofovir (an antiviral drug).
By analyzing these compounds' structures and properties, we can better appreciate the unique features and potential advantages of this compound.
特性
IUPAC Name |
5-cyclopropyl-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-10-7-12(22-2)8-15(20)19(10)6-5-17-16(21)13-9-14(23-18-13)11-3-4-11/h7-9,11H,3-6H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUBQYASTARSLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=NOC(=C2)C3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]benzaldehyde](/img/structure/B2724465.png)

![7-cyclopropyl-1,3-dimethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2724468.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylamide](/img/structure/B2724472.png)
![N-(2,4-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide](/img/structure/B2724473.png)

![N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2724475.png)

![6-(3-chlorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2724478.png)


